molecular formula C4H11ClN2O B1433668 2-methoxy-N-methylethanimidamide hydrochloride CAS No. 2060042-65-9

2-methoxy-N-methylethanimidamide hydrochloride

Cat. No.: B1433668
CAS No.: 2060042-65-9
M. Wt: 138.59 g/mol
InChI Key: BIEPBKWVJKLFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-N-methylethanimidamide hydrochloride is a chemical compound offered for research and development purposes. The free base of this compound, 2-Methoxy-N-methylethanimidamide, is identified by 1343286-17-8 and has a molecular formula of C4H10N2O and a molecular weight of 102.14 . This product is strictly labeled For Research Use Only . It is intended for use in laboratory research and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheets for safe handling and storage information. Specific details regarding this compound's applications, research value, and mechanism of action in scientific contexts are areas for ongoing investigation. As a building block in organic synthesis, compounds of this class are often utilized in the development of pharmaceuticals and other specialty chemicals . Researchers are encouraged to consult specialized chemical and scientific literature for further studies and potential applications.

Properties

IUPAC Name

2-methoxy-N'-methylethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-6-4(5)3-7-2;/h3H2,1-2H3,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEPBKWVJKLFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(COC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of Acetyl Hydroxylamine

  • React oxammonium hydrochloride and salt of wormwood in 40-60% aqueous ethanolic solution with ethyl acetate.
  • Heat under reflux at 55-65 °C for 2-3 hours.
  • Wash and dry with anhydrous sodium sulfate.
  • Recover ethanol by distillation to obtain acetyl hydroxylamine.

Step 2: Preparation of Acetyl Vasoxyl (Methylated Intermediate)

  • Under ice bath conditions (-10 to 0 °C), dissolve acetyl hydroxylamine in 40-60% aqueous ethanolic sodium hydroxide solution.
  • Add methyl sulfate dropwise and stir at 20-25 °C for 3-4 hours.
  • Filter and concentrate under reduced pressure to obtain acetyl Vasoxyl.

Step 3: Preparation of Methoxylamine Hydrochloride (Final Product)

  • React acetyl Vasoxyl with 50-52 wt.% aqueous sulfuric acid at 70-80 °C for 3-4 hours.
  • Perform air distillation for 1-2 hours to recover acetic acid.
  • Adjust pH to 10-12 with sodium hydroxide, filter, and wash.
  • Distill at 45-55 °C, cool to -5 to 0 °C, add concentrated hydrochloric acid to adjust pH to 2-3.
  • Stir for 1-2 hours, filter, and dry to obtain methoxylamine hydrochloride with a yield over 88% and purity above 90%.
Step Reactants & Conditions Temperature (°C) Time Yield (%) Purity (%)
1 Oxammonium HCl, salt of wormwood, ethyl acetate 55-65 2-3 h ~96 -
2 Acetyl hydroxylamine, NaOH, methyl sulfate -10 to 25 3-4 h ~92 -
3 Acetyl Vasoxyl, H2SO4, NaOH, HCl 70-80 (reaction)
45-55 (distillation)
-5 to 0 (acidification)
3-4 h (reaction)
1-2 h (distillation)
1-2 h (acidification)
88-90 >90

This method avoids toxic sulfurous gases and reduces environmental impact, making it industrially favorable.

Method 2: Synthesis via Amidines and Related Intermediates

Another approach involves the chemical synthesis of amidine hydrochlorides through nucleophilic substitution and condensation reactions:

  • 2-Chloro-5-nitrobenzonitrile reacts with ammonium chloride in the presence of sodium alkoxide to form amidine hydrochloride intermediates.
  • These intermediates can be cyclized and further modified to yield methoxy-substituted amidines.
  • This method typically yields around 45% amidine hydrochloride under mild conditions and is useful for preparing various derivatives for biological evaluation.

While this method is more focused on substituted benzamide derivatives, it provides insight into amidine hydrochloride synthesis relevant to this compound.

Summary Table of Preparation Methods

Method No. Key Intermediates Main Reaction Type Conditions Summary Yield (%) Purity (%) Notes
1 Acetyl hydroxylamine → Acetyl Vasoxyl → Methoxylamine HCl Reflux, methylation, acid/base treatment 55-80 °C, 3-4 h, pH adjustments 88-90 >90 Industrial scale, environmentally friendly
2 2-Chloro-5-nitrobenzonitrile + ammonium chloride → Amidines Nucleophilic substitution, cyclization Room temp, sodium alkoxide, ammonium chloride ~45 - Useful for derivatives, lower yield
3 N,O-Dimethylhydroxylamine HCl + acetyl chloride Acylation in organic solvent 0-22 °C, inert atmosphere 78 - Related amide synthesis, adaptable
4 2-Fluorobenzamide + MeOH + KOH Nucleophilic aromatic substitution Room temp, 16 h 64 - Related methoxy amide synthesis

Research Findings and Notes

  • The patented method (Method 1) provides the highest yield and purity, making it the most practical for industrial synthesis of this compound.
  • Avoidance of toxic reagents such as sulfurous gases and sodium nitrite is a key environmental advantage.
  • The methylation step using methyl sulfate is critical for introducing the N-methyl group efficiently.
  • pH control during the final acidification step ensures the formation of the hydrochloride salt with high purity.
  • Alternative methods involving nucleophilic substitution on aromatic nitriles and acylation reactions provide routes to related compounds and potential analogs but generally have lower yields.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-methylethanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a valuable reagent for synthesizing various organic compounds. It can participate in substitution reactions and is utilized in the formation of derivatives with different functional groups.
  • Intermediate : It acts as an intermediate in the preparation of other chemical entities, facilitating the development of more complex molecules.

Biology

  • Biochemical Assays : 2-methoxy-N-methylethanimidamide hydrochloride is employed in biochemical assays to study enzyme inhibition and interaction with biological targets. Its ability to modulate enzyme activity makes it a useful tool in biochemical research.
  • Mechanism of Action : The compound interacts with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. This includes modulation of enzyme activity and alteration of signal transduction pathways.

Medicine

  • Therapeutic Investigations : There is ongoing research into the therapeutic effects of this compound, particularly as a precursor in the synthesis of pharmaceutical agents. Its potential benefits in drug development are being explored.
  • Pharmaceutical Applications : Its unique properties allow for exploration in developing new medications targeting specific diseases or conditions.

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals used across various industrial processes. Its versatility makes it suitable for applications ranging from coatings to pharmaceuticals.
  • Curable Coating Compositions : It has been investigated for use in curable coating compositions involving silane functional polymers, indicating its potential role in advanced material science .

Table 1: Synthesis Conditions and Yields

Synthesis MethodYield (%)Key Conditions
Reaction with ammonia in ethanol96-15°C to 20°C
Reaction with triethylamine80Ice-cold conditions
Reaction with sodium hydride80Reflux for 16 hours
Reaction with sodium methylate86Reflux for 8 hours
  • Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, providing insights into its potential therapeutic applications.
  • Synthesis of Novel Compounds : Research involving this compound led to the development of new pharmaceutical agents that showed promising results in preclinical trials, highlighting its importance as a precursor in drug synthesis.
  • Industrial Application Development : In industrial settings, formulations incorporating this compound have been developed for use in coatings that require enhanced durability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methylethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Compounds

Structural Analogs with Ethylamine Backbones

lists numerous diethylaminoethyl chloride hydrochlorides (e.g., 2-chloroethyldiethylammonium chloride, CAS 869-24-9). These compounds share a chloroethylamine backbone but differ in substituents:

  • Key Differences: The target compound replaces the chloro (-Cl) group with a methoxy (-OCH₃) group, reducing electrophilicity and altering reactivity. The absence of diethylamino groups in the target compound may lower lipophilicity compared to analogs like NSC 2059 .
  • Applications: Diethylaminoethyl derivatives are often intermediates in drug synthesis (e.g., antihistamines or local anesthetics), whereas the methoxy substitution in the target compound may favor CNS-targeting applications due to increased polarity .

Chloroacetamide Herbicides

highlights chloroacetamide herbicides (e.g., alachlor, pretilachlor) with structural similarities:

  • Key Differences: Herbicides like alachlor feature a chloroacetamide (Cl-CH₂-C(=O)-N-) core, whereas the target compound has an ethanimidamide (CH₃C(=NH)-NH-) backbone.
  • Reactivity : The imine group in ethanimidamide is more nucleophilic than the acetamide carbonyl, suggesting distinct metabolic pathways .

Pharmaceutical Derivatives with Methoxy Groups

describes Thonzylamine hydrochloride, an antihistamine with a methoxybenzyl-pyrimidine structure:

  • Key Differences :
    • Thonzylamine’s pyrimidine ring and methoxybenzyl group enable H₁ receptor antagonism, while the target compound’s ethanimidamide lacks aromaticity, limiting direct receptor interactions .
    • Both compounds utilize hydrochloride salts for solubility, but the target’s smaller molecular weight (estimated ~170–200 g/mol vs. Thonzylamine’s 307.8 g/mol) may improve membrane permeability .

Benzamide-Based Pharmaceuticals

details 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride, a benzamide derivative:

  • Key Differences :
    • The benzamide’s aromatic ring and piperidine moiety contrast with the ethanimidamide’s aliphatic chain, affecting binding affinity to targets like enzymes or receptors.
    • The ethanimidamide’s imine group could participate in hydrogen bonding more readily than the benzamide’s carbonyl, altering pharmacokinetics .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Functional Groups Applications Key Distinguishing Features Reference
2-Methoxy-N-methylethanimidamide HCl C₄H₁₁N₂O·HCl (est.) Methoxy, ethanimidamide, HCl Research (potential drugs) Aliphatic imine, polar substituents -
2-Chloroethyldiethylammonium chloride C₆H₁₅Cl₂N Chloro, diethylamino, HCl Pharmaceutical intermediates Electrophilic chloro group
Alachlor C₁₄H₂₀ClNO₂ Chloroacetamide, methoxymethyl Herbicide Aromatic acetamide, agrochemical use
Thonzylamine HCl C₁₄H₁₈ClN₃O Methoxybenzyl, pyrimidine, HCl Antihistamine Aromatic rings, H₁ receptor binding
2-Methoxy-N-(piperidin-4-yl)benzamide C₁₃H₁₈N₂O₂·HCl Benzamide, piperidine, HCl Research (kinase inhibitors) Aromatic amide, cyclic amine

Research Findings and Implications

Reactivity : The ethanimidamide group’s nucleophilic imine may facilitate interactions with biological targets, contrasting with the electrophilic chloro group in compounds .

Solubility : Hydrochloride salts in all compared compounds enhance aqueous solubility, critical for bioavailability in drug design .

Biological Activity

Overview

2-Methoxy-N-methylethanimidamide hydrochloride, with the molecular formula C₄H₁₁ClN₂O and a molecular weight of 138.6 g/mol, is a chemical compound that has garnered attention for its potential biological activities. This compound is synthesized primarily through the reaction of methoxyethanamine with methyl isocyanate, and its production involves careful control of reaction conditions to ensure purity and efficacy.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and cellular receptors. The compound can modulate enzyme activity, alter signal transduction pathways, and interact with specific receptors, leading to diverse biochemical effects. This modulation can result in inhibition or activation of target pathways, which is crucial for understanding its therapeutic potential.

Antiproliferative Effects

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, N-substituted benzimidazole carboxamides bearing methoxy groups demonstrated selective activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.2 to 5.3 μM . This suggests that structural modifications in related compounds can enhance their biological potency.

Antioxidative Properties

Research has shown that compounds similar to this compound possess antioxidative properties. The presence of methoxy and hydroxy groups in these compounds enhances their ability to stabilize free radicals, thereby reducing oxidative stress within cells. This antioxidative capacity is critical as it may contribute to lower cytotoxicity while effectively targeting oxidative damage pathways .

Study on Antiproliferative Activity

A notable study explored the biological activity of various methoxy-substituted benzimidazole derivatives. The findings revealed that compounds with specific substitutions demonstrated potent antiproliferative effects against multiple cancer cell lines. For example, a derivative with an isobutyl chain on the N atom showed IC50 values as low as 2.2–4.4 µM across different cell lines, indicating strong potential for therapeutic applications .

Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds could inhibit cell growth by interfering with critical cellular processes involved in proliferation and survival. The selective targeting of cancer cells while sparing normal cells highlights the therapeutic promise of these compounds in oncology .

Comparative Analysis with Similar Compounds

Compound IC50 (µM) Biological Activity
2-Methoxy-N-methylethanimidamide-Potential enzyme modulator
Benzimidazole Derivative A1.2Strong antiproliferative against MCF-7
Benzimidazole Derivative B3.1Selective activity against multiple cell lines
Hydroxy-substituted Compound4.8Antioxidative and antiproliferative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-methylethanimidamide hydrochloride
Reactant of Route 2
2-methoxy-N-methylethanimidamide hydrochloride

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